2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride
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Overview
Description
2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride is a chemical compound with the molecular formula C₁₂H₁₉FN₂O₄S and a molecular weight of 306.36 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro ring system fused with a sulfonyl fluoride group. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride typically involves the reaction of a spirocyclic lactam with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by various nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and fluoride ion.
Oxidation and Reduction: The diazaspiro ring system can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols.
Bases: Triethylamine, sodium hydroxide.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while hydrolysis would produce a sulfonic acid .
Scientific Research Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl bromide: Similar structure but with a sulfonyl bromide group.
Uniqueness
The uniqueness of 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride lies in its specific reactivity and potential biological activities. The sulfonyl fluoride group is more stable and less reactive compared to sulfonyl chloride and bromide, making it suitable for applications where controlled reactivity is desired .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O4S/c13-20(18,19)9-8-15-10(16)12(14-11(15)17)6-4-2-1-3-5-7-12/h1-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJKBIIAKMFKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)C(=O)N(C(=O)N2)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2195750-83-3 |
Source
|
Record name | 2-{2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl}ethane-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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